molecular formula C10H11F3N2 B11890525 2-(Trifluoromethyl)-5,6,7,8-tetrahydroquinolin-5-amine

2-(Trifluoromethyl)-5,6,7,8-tetrahydroquinolin-5-amine

Cat. No.: B11890525
M. Wt: 216.20 g/mol
InChI Key: VZPXCLWPQWQQOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Trifluoromethyl)-5,6,7,8-tetrahydroquinolin-5-amine is a compound that belongs to the class of quinoline derivatives. The presence of the trifluoromethyl group (-CF₃) in its structure imparts unique chemical and physical properties, making it an interesting subject for scientific research and industrial applications. This compound is known for its potential use in pharmaceuticals, agrochemicals, and materials science due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethyl)-5,6,7,8-tetrahydroquinolin-5-amine typically involves the introduction of the trifluoromethyl group into the quinoline ring. One common method is the trifluoromethylation of quinoline derivatives using reagents such as trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonic acid (CF₃SO₂H) under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate (K₂CO₃), and a catalyst, such as copper(I) iodide (CuI), at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and efficiency. Additionally, the scalability of the synthetic route is crucial for industrial applications, and optimization of reaction parameters is often required to achieve this .

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)-5,6,7,8-tetrahydroquinolin-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to produce reduced quinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, where nucleophiles such as amines or thiols replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

2-(Trifluoromethyl)-5,6,7,8-tetrahydroquinolin-5-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)-5,6,7,8-tetrahydroquinolin-5-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    2-(Trifluoromethyl)quinoline: Lacks the tetrahydro structure, making it less stable.

    5,6,7,8-Tetrahydroquinoline: Lacks the trifluoromethyl group, resulting in different reactivity and properties.

    2-(Trifluoromethyl)-5,6,7,8-tetrahydroquinoline: Similar structure but without the amine group, affecting its chemical behavior.

Uniqueness

2-(Trifluoromethyl)-5,6,7,8-tetrahydroquinolin-5-amine is unique due to the presence of both the trifluoromethyl group and the tetrahydroquinoline structure. This combination imparts distinct chemical and physical properties, such as increased stability, reactivity, and potential biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H11F3N2

Molecular Weight

216.20 g/mol

IUPAC Name

2-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-5-amine

InChI

InChI=1S/C10H11F3N2/c11-10(12,13)9-5-4-6-7(14)2-1-3-8(6)15-9/h4-5,7H,1-3,14H2

InChI Key

VZPXCLWPQWQQOV-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)N=C(C=C2)C(F)(F)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.